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Compound Name: Pyrasulfotole

Cat. No.: B166964 Get Quote

Comparative Toxicological Profile of
Pyrasulfotole and Its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative toxicological assessment of the herbicide

Pyrasulfotole and its two primary metabolites, pyrasulfotole-desmethyl and pyrasulfotole-

benzoic acid. The information is compiled from regulatory agency reports and scientific

literature to support research and safety evaluations.

Executive Summary
Pyrasulfotole is a selective herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate

dioxygenase (HPPD) enzyme. This mode of action is central to its herbicidal activity and is also

the primary driver of its toxicological effects in mammals. The main toxicological concern

associated with Pyrasulfotole is ocular toxicity, which is a secondary effect of elevated

tyrosine levels in the blood (tyrosinemia) resulting from HPPD inhibition. Overall, Pyrasulfotole
exhibits low acute toxicity.

Its primary metabolites are pyrasulfotole-desmethyl and pyrasulfotole-benzoic acid.

Toxicological assessments indicate that pyrasulfotole-benzoic acid is of low toxicological

concern. Due to the structural similarity and in the absence of contradictory data, regulatory
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bodies assume the toxicity of pyrasulfotole-desmethyl to be comparable to that of the parent

compound, Pyrasulfotole.

Data Presentation
Table 1: Comparative Acute Toxicity

Compound Test Species Endpoint
Value
(mg/kg bw)

Toxicity
Category

Pyrasulfotole Acute Oral Rat LD50 >2000[1] Low

Acute Dermal Rat LD50 >2000[1] Low

Acute

Inhalation
Rat LC50 >5.03 mg/L[1] Low

Pyrasulfotole-

desmethyl
Acute Oral Rat LD50

Assumed

comparable

to parent

-

Pyrasulfotole-

benzoic acid
Acute Oral Rat LD50 >5000[2][3] Very Low

Table 2: Comparative Subchronic and Chronic Oral
Toxicity
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Compound
Study
Duration

Species
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key Effects
Observed at
LOAEL

Pyrasulfotole 90-day Rat
2.32 (female),

66 (male)

77 (female),

454 (male)

Corneal

opacity,

mortality,

kidney and

urinary

bladder

histopatholog

y

1-year Dog 7 (male) 34 (male)

Increased

liver, kidney,

and thyroid

weights;

tubular

dilatation in

the kidney

2-year Rat 1 10

Corneal and

retinal

lesions,

increased

liver weight,

hepatocellula

r hypertrophy

Pyrasulfotole-

desmethyl
- -

Assumed

comparable

to parent

Assumed

comparable

to parent

-

Pyrasulfotole-

benzoic acid
28-day Rat 1118 >1118

No toxic

effects

identified

Table 3: Genotoxicity and Carcinogenicity Comparison
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Compound Genotoxicity Carcinogenicity

Pyrasulfotole
Not considered genotoxic in in

vitro and in vivo studies.

"Suggestive Evidence of

Carcinogenic Potential" by the

EPA. Corneal tumors in male

rats and urinary bladder

tumors in mice at high,

excessive doses.

Pyrasulfotole-desmethyl
Assumed comparable to

parent (not genotoxic).

Assumed comparable to

parent.

Pyrasulfotole-benzoic acid

Considered not of toxicological

concern, implying no genotoxic

or carcinogenic potential at

relevant exposure levels.

Considered not of toxicological

concern.

Mechanism of Action: HPPD Inhibition Pathway
Pyrasulfotole and its active metabolite, pyrasulfotole-desmethyl, inhibit the 4-

hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component in

the catabolism of the amino acid tyrosine. Inhibition of HPPD leads to an accumulation of

tyrosine in the blood (tyrosinemia). In some species, particularly rats, high levels of tyrosine are

associated with ocular toxicity, including corneal opacities and lesions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b166964?utm_src=pdf-body
https://www.benchchem.com/product/b166964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tyrosine Catabolism

Inhibition by Pyrasulfotole

Toxicological Outcome
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Caption: Mechanism of Pyrasulfotole-induced ocular toxicity via HPPD inhibition.

Experimental Protocols
The toxicological data presented in this guide are based on studies conducted following

internationally recognized guidelines, primarily those established by the Organisation for

Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 423)
The acute toxic class method is utilized to assess the toxicity of a substance after a single oral

dose.

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

Dosing: A stepwise procedure is employed where a small group of animals (e.g., 3) is dosed

at a defined level.
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Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14

days.

Endpoint: The LD50 (median lethal dose) is determined based on the dose at which mortality

is observed, allowing for classification into toxicity categories.

Subchronic Oral Toxicity - 90-Day Study (based on
OECD Guideline 408)
This study provides information on the adverse effects of a substance following repeated oral

administration over 90 days.

Test Animals: Typically, rodents (e.g., rats) of both sexes are used.

Dosing: The test substance is administered daily via the diet, drinking water, or gavage at a

minimum of three dose levels, plus a control group.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted.

Pathology: At the end of the study, all animals undergo a full necropsy, and organs are

weighed and examined histopathologically.

Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-

Adverse-Effect Level (LOAEL) are determined.

Genotoxicity Assessment
A battery of tests is used to assess the potential of a substance to cause genetic damage.

Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human

lymphocytes) are used.

Procedure: Cells are exposed to the test substance at various concentrations, both with and

without an external metabolic activation system (S9 mix).

Analysis: Cells are harvested at metaphase, and chromosomes are examined

microscopically for structural aberrations.
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Test Animals: Typically, rodents (e.g., mice or rats) are used.

Dosing: Animals are exposed to the test substance, usually via two administrations.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last administration.

Analysis: Immature (polychromatic) erythrocytes are scored for the presence of micronuclei,

which are formed from chromosome fragments or whole chromosomes that lag during cell

division.

In Vitro Testing (OECD 473)

In Vivo Testing (OECD 474)

Mammalian Cell Culture
(e.g., CHO, Lymphocytes)

Exposure to Test Substance
(+/- Metabolic Activation)

Metaphase Arrest & Cell Harvest

Microscopic Analysis of
Chromosomal Aberrations

Dosing of Rodents

Bone Marrow / Blood
Sample Collection

Slide Preparation & Staining

Microscopic Analysis of
Micronuclei in Erythrocytes

Test Substance
(Pyrasulfotole or Metabolite)

Click to download full resolution via product page

Caption: General workflow for in vitro and in vivo genotoxicity testing.
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Conclusion
The toxicological profile of Pyrasulfotole is primarily driven by its inhibition of the HPPD

enzyme, leading to tyrosinemia and potential ocular effects in sensitive species at higher

doses. Its primary metabolite, pyrasulfotole-desmethyl, is presumed to have a similar

toxicological profile. In contrast, the other major metabolite, pyrasulfotole-benzoic acid,

demonstrates a low order of toxicity. The parent compound is not considered genotoxic. This

comparative assessment provides a foundational understanding for researchers and

professionals involved in the evaluation of Pyrasulfotole and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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